molecular formula C20H23N5OS B10931168 N-(2,3-dimethylphenyl)-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide

N-(2,3-dimethylphenyl)-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B10931168
M. Wt: 381.5 g/mol
InChI Key: ZQJLFBRBVVWUBQ-UHFFFAOYSA-N
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Description

N~1~-(2,3-DIMETHYLPHENYL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a complex organic compound characterized by its unique structural components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-DIMETHYLPHENYL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl and pyrazolyl components, followed by their coupling through a series of reactions including nucleophilic substitution and amide bond formation. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and efficiency, reducing the time and cost associated with traditional batch synthesis.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2,3-DIMETHYLPHENYL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, N1-(2,3-DIMETHYLPHENYL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions and interactions.

Medicine

The compound shows promise in medicinal chemistry as a potential therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in targeting diseases related to its molecular targets.

Industry

In the industrial sector, this compound is used in the development of advanced materials and catalysts. Its stability and reactivity make it suitable for various applications, including polymer synthesis and surface coatings.

Mechanism of Action

The mechanism of action of N1-(2,3-DIMETHYLPHENYL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(2,3-DIMETHYLPHENYL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE shares similarities with other sulfonamide and pyrazole derivatives.
  • Compounds like N1-(2,3-DIMETHYLPHENYL)-2-{[4-(1-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE exhibit similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.

Uniqueness

The uniqueness of N1-(2,3-DIMETHYLPHENYL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct reactivity and interaction profiles. This makes it a valuable compound for research and application in various scientific domains.

Properties

Molecular Formula

C20H23N5OS

Molecular Weight

381.5 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-[4-(1-ethyl-3-methylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C20H23N5OS/c1-5-25-11-16(15(4)24-25)18-9-10-21-20(23-18)27-12-19(26)22-17-8-6-7-13(2)14(17)3/h6-11H,5,12H2,1-4H3,(H,22,26)

InChI Key

ZQJLFBRBVVWUBQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NC(=NC=C2)SCC(=O)NC3=CC=CC(=C3C)C

Origin of Product

United States

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